Dimethyltrifluorophosphorane

Description

Significance within Contemporary Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field with applications ranging from materials science to medicinal chemistry. wikipedia.orgnih.gov Within this domain, fluorophosphoranes, and specifically dimethyltrifluorophosphorane, represent a class of compounds with intriguing stereochemical and reactive properties. researchgate.net These compounds are crucial for understanding fundamental aspects of bonding and reaction mechanisms in hypervalent phosphorus species. tandfonline.comresearchgate.net The study of this compound and its analogues contributes to the development of new synthetic methodologies and the design of novel ligands for catalysis. researchgate.netmdpi.com

The significance of this compound also lies in its role as a precursor and model compound for more complex organophosphorus systems. electronicsandbooks.comacs.org Its reactions and structural features provide a basis for predicting the behavior of other fluorophosphoranes, which is essential for the rational design of new reagents and materials. researchgate.net

Overview of Research Trajectories for Fluorophosphoranes

Research on fluorophosphoranes has followed several key trajectories. A primary focus has been on their synthesis and the development of efficient synthetic methods. nih.govrsc.orgrsc.org This includes the exploration of various fluorinating agents and reaction conditions to achieve high yields and selectivity.

Another major area of investigation is the elucidation of their molecular structure and bonding. researchgate.netresearchgate.netacs.org Techniques such as vibrational spectroscopy (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the geometry of these molecules. researchgate.netnih.gov Theoretical calculations have also played a significant role in complementing experimental data and providing deeper insights into the electronic structure and stability of different isomers. acs.orgacs.org

Furthermore, the reactivity of fluorophosphoranes is a central theme of research. researchgate.net This includes their use as fluorinating agents, their reactions with various nucleophiles and electrophiles, and their potential applications in catalysis. researchgate.netelectronicsandbooks.com The study of reaction mechanisms involving fluorophosphorane intermediates is crucial for understanding and controlling chemical transformations. researchgate.net

Historical Development of this compound Investigations

The study of this compound has a rich history, marked by significant advancements in synthetic chemistry and spectroscopic techniques.

Early research into this compound focused on establishing reliable synthetic routes. One of the convenient methods of preparation involves the reaction of dimethylthiophosphoryl chloride with antimony trifluoride. researchgate.net This reaction, represented by the equation 3(CH₃)₂PSCl + 2SbF₃ → 3(CH₃)₂PF₃ + Sb₂S₃, provided a viable pathway to obtaining the compound for further study. researchgate.net

Initial characterization relied on fundamental techniques such as elemental analysis and mass spectrometry to confirm the compound's composition and molecular weight. researchgate.net These early studies laid the groundwork for more detailed investigations into its structure and properties.

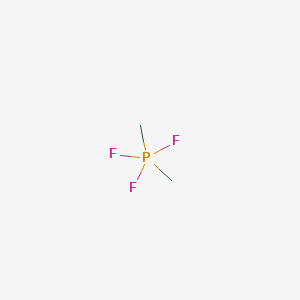

The understanding of this compound's structure has evolved significantly with the advancement of spectroscopic methods. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been pivotal in determining its molecular geometry. researchgate.net Analysis of the vapor-state IR spectra and liquid-state Raman spectra suggested a trigonal bipyramidal framework for the molecule. researchgate.net

Further detailed studies proposed a C₂ᵥ structure, where the fluorine atoms occupy one equatorial and two axial positions. researchgate.netresearchgate.net This arrangement is in contrast to the D₃h symmetry observed in the related trimethyldifluorophosphorane, where the methyl groups are all in equatorial positions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ³¹P NMR, has also been a powerful tool for characterizing this compound and its derivatives. researchgate.netnih.gov These techniques provide valuable information about the electronic environment of the phosphorus and fluorine atoms, further confirming the proposed structure.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₆F₃P | lookchem.com |

| Molecular Weight | 118.04 g/mol | cymitquimica.comnih.gov |

| Boiling Point | 61°C | lookchem.com |

| IUPAC Name | trifluoro(dimethyl)-λ⁵-phosphane | nih.gov |

| InChI | InChI=1S/C2H6F3P/c1-6(2,3,4)5/h1-2H3 | cymitquimica.comnih.gov |

| InChIKey | KNASZCLKUVTJSF-UHFFFAOYSA-N | cymitquimica.comnih.gov |

| SMILES | CP(C)(F)(F)F | cymitquimica.comnih.gov |

| CAS Number | 811-79-0 | nih.govlookchem.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings/Data | Source |

| Infrared (IR) Spectroscopy | Vapour-state spectra (200–4000 cm⁻¹) were analyzed to determine molecular structure. | researchgate.net |

| Raman Spectroscopy | Liquid-state spectra (50–3100 cm⁻¹) provided insights into the trigonal bipyramidal framework. | researchgate.net |

| ¹⁹F NMR Spectroscopy | Used for characterization. | researchgate.netnih.gov |

| ³¹P NMR Spectroscopy | Used for characterization. | researchgate.netnih.gov |

| Mass Spectrometry | Confirmed a molecular weight of 114. | researchgate.net |

Properties

CAS No. |

811-79-0 |

|---|---|

Molecular Formula |

C2H6F3P |

Molecular Weight |

118.04 g/mol |

IUPAC Name |

trifluoro(dimethyl)-λ5-phosphane |

InChI |

InChI=1S/C2H6F3P/c1-6(2,3,4)5/h1-2H3 |

InChI Key |

KNASZCLKUVTJSF-UHFFFAOYSA-N |

Canonical SMILES |

CP(C)(F)(F)F |

Origin of Product |

United States |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For Dimethyltrifluorophosphorane, these calculations are essential for understanding its trigonal bipyramidal geometry and the influence of its substituents on stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for geometry optimization and energy calculations of molecules like this compound. arxiv.orgnih.gov The process of geometry optimization involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the equilibrium structure of the molecule. arxiv.orgstackexchange.com For this compound, experimental studies have shown that the molecule adopts a trigonal bipyramidal (TBP) geometry with C2v symmetry. In this structure, the two methyl groups occupy equatorial positions, while two fluorine atoms are in axial positions and one fluorine is in an equatorial position. researchgate.net

Theoretical calculations using DFT, often with hybrid functionals such as B3LYP, can predict key structural parameters. These parameters include the bond lengths of the axial fluorine atoms (P-Fax), the equatorial fluorine atom (P-Feq), and the phosphorus-carbon bonds (P-C), as well as the various bond angles that define the molecule's shape. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov A theoretical study of various pentacoordinated trigonal bipyramidal phosphorus compounds, including this compound (PF3(CH3)2), has been performed, providing valuable data on their structure and energetics. acs.org

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(P-Fax) | Bond length between phosphorus and axial fluorine atoms | ~1.6 - 1.7 Å |

| r(P-Feq) | Bond length between phosphorus and equatorial fluorine atom | ~1.5 - 1.6 Å |

| r(P-C) | Bond length between phosphorus and carbon atoms | ~1.8 - 1.9 Å |

| ∠(Fax-P-Fax) | Angle between the two axial fluorine atoms | ~180° |

| ∠(Feq-P-C) | Angle between the equatorial fluorine and carbon atoms | ~120° |

| ∠(Fax-P-C) | Angle between axial fluorine and carbon atoms | ~90° |

Note: The values in this table are representative and depend on the specific level of theory (functional and basis set) used for the calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation—the interaction between individual electrons. epfl.ch

To achieve higher accuracy, particularly for energy calculations, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods build upon the HF result to include electron correlation. Common post-Hartree-Fock methods include:

Møller–Plesset Perturbation Theory (MP2, MP3, etc.): This method treats electron correlation as a perturbation to the HF Hamiltonian. MP2 is a popular choice that often provides significant improvement over HF at a manageable computational cost. ststephens.net.inyoutube.com

Configuration Interaction (CI): CI methods create a wave function that is a linear combination of the HF determinant and determinants from excited states. While Full CI is exact within a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI, such as CISD (CI with single and double excitations), is more common. epfl.chyoutube.com

Coupled Cluster (CC): Methods like CCSD (CC with single and double excitations) and CCSD(T) (which adds a perturbative correction for triple excitations) are considered the "gold standard" for accuracy in computational chemistry for small to medium-sized molecules. researchgate.net

For this compound, these high-accuracy methods would typically be used to perform single-point energy calculations on the geometry optimized by a less costly method like DFT. This approach provides a more reliable prediction of the molecule's electronic energy and thermodynamic properties.

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. jetir.org The accuracy of a calculation is highly dependent on the quality and size of the basis set used.

Commonly used basis sets include:

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good balance of speed and accuracy for many systems. The symbols denote specific features: * or (d) indicates the addition of polarization functions to heavy (non-hydrogen) atoms, while + signifies the addition of diffuse functions, which are important for describing anions or weak interactions. wavefun.com

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions. researchgate.net

For phosphorus-containing compounds like this compound, the inclusion of polarization functions (d-orbitals on phosphorus) is essential for accurately describing the hypervalent bonding. glaserchemgroup.com A basis set convergence study would involve performing calculations with a series of increasingly larger basis sets (e.g., cc-pVDZ -> cc-pVTZ -> cc-pVQZ) to ensure that the calculated properties, such as geometry and energy, are stable and no longer change significantly with an increase in basis set size.

Electronic Structure Analysis

Beyond geometry and energy, computational methods provide detailed information about the electronic structure of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

HOMO: The highest energy orbital that contains electrons. It is associated with the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital that is empty. It is associated with the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive. nih.gov DFT calculations are commonly used to determine the energies of these orbitals and the corresponding gap. nih.govyoutube.com

| Orbital | Description | Hypothetical Energy (eV) |

|---|---|---|

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 |

| HOMO | Highest Occupied Molecular Orbital | -9.5 |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | 8.5 |

Note: These energy values are hypothetical examples to illustrate the concept of the HOMO-LUMO gap. Actual values would be obtained from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface of the molecule, using a color scale to represent different potential values. youtube.comhenriquecastro.info

Red regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

Charge Distribution and Bonding Topology

The arrangement of electrons within a molecule dictates its reactivity, polarity, and intermolecular interactions. For this compound, computational methods such as Mulliken population analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the distribution of charge and characterize the nature of its chemical bonds.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a more rigorous method for analyzing bonding. wikipedia.orgias.ac.in This theory examines the topology of the electron density (ρ(r)) to define atoms and the bonds that connect them. uni-rostock.de A key feature of this analysis is the identification of bond critical points (BCPs), which are locations between two nuclei where the electron density is at a minimum along the internuclear path but a maximum in the perpendicular directions. researchgate.net The properties of the electron density at these BCPs reveal the nature of the interaction. For instance, a high electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r)) at the BCP are characteristic of a shared-interaction, or covalent bond. ias.ac.in Conversely, a low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell interaction, typical of ionic bonds or van der Waals forces. sciencesconf.org

In this compound, QTAIM analysis would be expected to show BCPs between the phosphorus atom and each of the fluorine and carbon atoms, confirming the covalent nature of the P-F and P-C bonds. The topological properties at these points would further quantify the degree of charge depletion or concentration along the bond paths.

Table 1: Representative Topological Data from a Hypothetical QTAIM Analysis of a P-F Bond in this compound

| Topological Parameter | Description | Hypothetical Value (a.u.) | Interpretation |

|---|---|---|---|

| Electron Density (ρ(r)) | Magnitude of electron density at the bond critical point. | ~0.25 | Indicates a significant accumulation of charge, characteristic of a covalent bond. |

| Laplacian of Electron Density (∇²ρ(r)) | Measures the concentration or depletion of electron density. | Positive | Suggests charge depletion towards the highly electronegative fluorine atom, indicating a polar covalent character. |

| Total Energy Density (H(r)) | Sum of kinetic and potential energy densities at the BCP. | Negative | A negative value for H(r) is indicative of a stabilizing interaction with significant covalent character. |

Theoretical Vibrational Spectroscopy Simulations

Theoretical simulations of vibrational spectra (Infrared and Raman) are crucial for interpreting experimental data and assigning specific molecular motions to observed absorption bands and scattering peaks. cardiff.ac.uk These simulations are typically performed using quantum chemical methods like Density Functional Theory (DFT), which can calculate the forces acting on each atom in the molecule. mdpi.com

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated, yielding the Hessian matrix. uit.no Diagonalizing this matrix provides the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each frequency. wisc.edu The intensities of IR bands are determined from the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. nih.gov

For this compound, theoretical calculations can predict the frequencies for key vibrational modes, such as P-F stretching, P-C stretching, C-H stretching, and various bending and deformation modes. researchgate.net Comparing these simulated spectra with experimental results allows for a detailed and confident assignment of the observed spectral features. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for anharmonicity and other systematic errors in the computational method. youtube.com

Table 2: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Description of Motion |

|---|---|---|---|

| ν(C-H) | 2950 | 2945 | Symmetric and asymmetric stretching of Carbon-Hydrogen bonds. |

| δ(CH₃) | 1450 | 1448 | Methyl group deformation (scissoring/bending). |

| ν(P-F) axial | 890 | 885 | Stretching of the axial Phosphorus-Fluorine bonds. |

| ν(P-F) equatorial | 850 | 845 | Stretching of the equatorial Phosphorus-Fluorine bond. |

| ν(P-C) | 650 | 648 | Stretching of the Phosphorus-Carbon bonds. |

| δ(PF₂) | 530 | 525 | Bending/deformation of the fluorine-phosphorus framework. |

Conformational Analysis and Energy Minima Identification

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds and determining their relative stabilities. libretexts.org For this compound, which adopts a trigonal bipyramidal geometry, different conformers arise from the possible placements of the two methyl groups and three fluorine atoms in the axial and equatorial positions.

Computational methods are used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific geometric parameters, such as dihedral angles. q-chem.comreadthedocs.io This allows for the mapping of the energy landscape and the identification of stationary points, which correspond to energy minima (stable conformers) and transition states (energy barriers between conformers). uni-muenchen.de

Based on Bent's rule and steric considerations, the most electronegative atoms (fluorine) preferentially occupy the axial positions, while less electronegative and bulkier groups (methyl) prefer the equatorial sites. Therefore, the global energy minimum for this compound is expected to be the conformer where both methyl groups are in equatorial positions and two of the three fluorine atoms are in axial positions. visualizeorgchem.com Other conformers, such as those with one or both methyl groups in axial positions, would represent higher-energy local minima or transition states. libretexts.org The relative energies of these conformers can be calculated, and their population at a given temperature can be estimated using the Boltzmann distribution. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Axial Groups | Equatorial Groups | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| Diequatorial Methyl | F, F | CH₃, CH₃, F | 0.00 | Global Minimum (Most Stable) |

| Axial-Equatorial Methyl | CH₃, F | CH₃, F, F | ~5-7 | Higher Energy Isomer |

| Diaxial Methyl | CH₃, CH₃ | F, F, F | >10 | Highly Unstable / Transition State |

Coordination Chemistry and Ligand Properties

Dimethyltrifluorophosphorane as a Ligand (e.g., P-donor ligand)

In principle, this compound could act as a neutral L-type ligand, donating its electron density to a metal center. However, unlike trivalent phosphines which possess a distinct lone pair of electrons on the phosphorus atom, the phosphorus in (CH₃)₂PF₃ is formally pentavalent and part of a trigonal bipyramidal geometry. Coordination to a metal would likely involve a significant structural rearrangement or proceed through a "nonspectator" mechanism, where the ligand itself undergoes a chemical change upon coordination or in a subsequent reaction. For instance, some P(V) compounds can act as fluoride (B91410) donors to Lewis acidic metal centers. nih.gov

The electronic properties of a phosphorus ligand, specifically its abilities as a σ-donor and a π-acceptor, are critical to the stability and reactivity of its metal complexes. rsc.org The donor strength is profoundly influenced by the substituents on the phosphorus atom.

The presence of three highly electronegative fluorine atoms on the phosphorus center in this compound is expected to have a dominant effect on its electronic properties. These fluorine atoms would strongly withdraw electron density from the phosphorus atom through inductive effects. This severe electron withdrawal would drastically reduce the σ-donor capability of the ligand.

By analogy with trivalent fluorophosphines, (CH₃)₂PF₃ is predicted to be a very weak σ-donor but a strong π-acceptor. wikipedia.org The π-acidity arises from the overlap of filled metal d-orbitals with low-lying, empty σ* anti-bonding orbitals of the P-F bonds. wikipedia.org This π-backbonding stabilizes complexes with electron-rich metals in low oxidation states.

The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency (ν(CO)) of nickel carbonyl complexes [Ni(CO)₃L], is a common measure of a ligand's net donor strength. rsc.orgnih.gov A higher ν(CO) value indicates a weaker net donor (stronger π-acceptor). While no experimental TEP exists for this compound, a comparison with related fluorinated phosphines suggests it would have a very high value. For example, PF₃, a potent π-acceptor, has one of the highest recorded TEP values. wikipedia.orgacs.org

| Ligand | TEP (ν(CO) in cm⁻¹) | σ-Donor Ability | π-Acceptor Ability |

| P(t-Bu)₃ | 2056.1 | Strong | Weak |

| P(CH₃)₃ | 2064.1 | Strong | Weak |

| P(C₆H₅)₃ | 2068.9 | Moderate | Moderate |

| P(OCH₃)₃ | 2076.3 | Weak | Strong |

| PCl₃ | 2097.0 | Very Weak | Very Strong |

| PF₃ | 2110.8 | Very Weak | Very Strong |

| (CH₃)₂PF₃ (Predicted) | Very High | Extremely Weak | Very Strong |

| This interactive table provides a comparison of Tolman Electronic Parameters (TEP) for various phosphine (B1218219) ligands. Data sourced from Wikipedia. wikipedia.org The values for this compound are predicted based on electronic trends. |

The steric bulk of a ligand is crucial in determining the coordination number, geometry, and reactivity of a metal complex. The most common metric for quantifying this is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined metal-phosphorus distance. nih.gov

Given its small methyl and fluorine substituents, this compound is expected to be a sterically small ligand. Its cone angle would likely be comparable to or slightly larger than that of PF₃ (104°) and P(CH₃)₃ (118°). nsf.gov This small steric profile would, in principle, allow for the formation of complexes with high coordination numbers. Another steric parameter, the percent buried volume (%Vbur), quantifies the space occupied by a ligand within a sphere around the metal center and is less sensitive to distant groups than the cone angle. nih.govnih.gov For a compact ligand like (CH₃)₂PF₃, both metrics would classify it as sterically undemanding.

| Ligand | Tolman Cone Angle (θ) in degrees |

| PH₃ | 87 |

| PF₃ | 104 |

| P(OCH₃)₃ | 107 |

| P(CH₃)₃ | 118 |

| PCl₃ | 124 |

| P(C₆H₅)₃ | 145 |

| PCy₃ (Tricyclohexylphosphine) | 170 |

| P(t-Bu)₃ | 182 |

| This interactive table compares the Tolman cone angles of common phosphine ligands, illustrating the expected small steric footprint of a ligand like this compound. Data sourced from various chemical resources. nsf.gov |

Synthesis and Characterization of Metal Complexes

The synthesis of metal-phosphine complexes typically involves the reaction of a metal precursor, such as a metal halide or carbonyl, with the phosphine ligand. wikipedia.orgnih.gov The product's formation and stability would be highly dependent on the electronic compatibility between the metal center and the prospective this compound ligand.

The interaction of this compound with main group metals is an area with little exploration. Main group metal ions are typically hard Lewis acids, which form stronger bonds with hard Lewis bases (like N- or O-donors) than with soft phosphine donors. researchgate.net However, complexes of main group metals with phosphine-based ligands have been reported and show interesting catalytic activities. researchgate.netnih.gov A potential reaction pathway could involve fluoride abstraction by a Lewis acidic main group metal, leading to the formation of a cationic phosphorus species and a metal-fluoride complex, rather than a direct P-donor complex. nih.gov

The formation of stable complexes with this compound would most likely occur with electron-rich, late transition metals in low oxidation states (e.g., Ni(0), Pd(0), Pt(0)). wikipedia.orgnih.gov These metal centers can engage in significant π-backbonding, which would be essential to stabilize the metal-phosphorus bond given the ligand's poor σ-donor ability.

A plausible synthetic route could be the direct reaction of a metal precursor with this compound, potentially displacing other weakly bound ligands. For example, nickel metal reacts directly with PF₃ to form Ni(PF₃)₄, an analogue of Ni(CO)₄. wikipedia.org Similarly, Pt(PF₃)₄ is known, whereas the corresponding palladium carbonyl complex is not, highlighting the unique stabilizing ability of strong π-acceptor ligands. wikipedia.orgacs.org

Characterization of any resulting complexes would rely on standard techniques. ³¹P NMR spectroscopy would be particularly informative, as the chemical shift and coupling constants (e.g., ¹JP-M) provide direct evidence of coordination and information about the bonding environment. wikipedia.org Infrared (IR) spectroscopy would be useful for analyzing co-ligands like CO, whose stretching frequencies are sensitive probes of the electronic environment at the metal center. nih.gov

Studies of Ligand-Metal Interactions and Bonding in Complexes

The bonding in a hypothetical M-[(CH₃)₂PF₃] complex would be dominated by the electronic characteristics of the ligand. The metal-ligand bond would consist of two main components:

σ-donation : Donation of electron density from a phosphorus-based orbital to an empty metal d-orbital. Due to the high electronegativity of the three fluorine atoms, this interaction is expected to be exceptionally weak.

π-backbonding : Donation of electron density from a filled metal d-orbital to empty σ* orbitals of the P-F bonds. wikipedia.org This interaction is predicted to be very strong and would be the primary contributor to the stability of the M-P bond.

This bonding picture is similar to that of metal-PF₃ complexes, which are considered to have bonding properties akin to metal carbonyls. acs.orgwikipedia.org Computational methods, such as Density Functional Theory (DFT), would be invaluable for analyzing the electronic structure of such complexes. Analysis of the molecular orbitals could quantify the relative contributions of σ-donation and π-backbonding, providing a deeper understanding of the nature of the metal-ligand interaction. rsc.org For other metal-phosphine systems, DFT calculations have successfully reproduced experimental geometries and elucidated the significant role of π-backbonding, even in complexes with simple alkylphosphines. rsc.orgresearchgate.net

Applications in Advanced Catalysis Research

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal-ligand complex. The electronic and steric properties of ligands are paramount in controlling the activity, selectivity, and stability of the catalyst.

Dimethyltrifluorophosphorane and Fluorophosphine Ligands in C-C Coupling Reactions

There is no specific literature detailing the use of this compound as a ligand in C-C coupling reactions. However, the broader class of phosphine (B1218219) ligands is fundamental to many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. tcichemicals.comnih.govyoutube.comrsc.org The performance of these catalysts is highly dependent on the nature of the phosphine ligand. gessnergroup.com

Fluorinated phosphine ligands, in particular, can influence the catalytic cycle through their unique electronic properties. The strong electron-withdrawing nature of fluorine atoms can modulate the electron density at the metal center, which in turn affects the rates of key steps like oxidative addition and reductive elimination. tcichemicals.com For instance, dialkylbiaryl phosphine ligands are highly effective for a range of Pd-catalyzed cross-coupling reactions due to their steric bulk and electron-rich nature, which promote the catalytic cycle. nih.govresearchgate.netmit.edu While monophosphine ligands have been shown to form exceptionally effective catalysts for C-S coupling reactions, bidentate phosphines have traditionally been the ligands of choice for many C-C coupling transformations. nih.gov

The table below summarizes the performance of various phosphine ligands in selected palladium-catalyzed C-C coupling reactions, illustrating the impact of ligand structure on catalytic efficiency.

| Ligand Type | Reaction | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |

| Dialkylbiaryl Phosphine | Suzuki-Miyaura | Aryl chlorides, Aryl tosylates | 0.5 - 2 | High | nih.gov |

| Biaryl Phosphorinane | Aryl Amination | Aryl bromides, Primary amines | 0.5 - 1 | >90 | researchgate.net |

| Monophosphine | C-S Coupling | Aryl halides, Thiols | 1 - 2 | High | nih.gov |

This table presents representative data for classes of phosphine ligands in C-C coupling reactions to illustrate general principles, as no specific data for this compound is available.

Catalytic Hydroformylation and Hydrocyanation

Specific studies on the use of this compound in catalytic hydroformylation or hydrocyanation are not found in the reviewed literature. Nevertheless, phosphorus-containing ligands are crucial in these industrially significant reactions.

Hydroformylation: This process, which converts alkenes to aldehydes, is one of the largest applications of homogeneous catalysis. researchgate.net Rhodium-based catalysts are widely used, and their selectivity (to linear or branched aldehydes) and activity are tuned by phosphorus ligands. rsc.orgmdpi.comrsc.orgresearchgate.netresearchgate.netnih.gov Both the steric and electronic properties of phosphine and phosphite (B83602) ligands influence the coordination environment of the rhodium center, thereby directing the reaction pathway. rsc.org For example, phospholane-phosphites have demonstrated high selectivity towards branched aldehydes in the hydroformylation of terminal alkenes. mdpi.com

Hydrocyanation: The nickel-catalyzed addition of hydrogen cyanide (HCN) to alkenes is a key industrial process for the synthesis of nitriles, such as adiponitrile, a precursor to nylon. rsc.orgtue.nlwikipedia.orgtue.nlwiley.com The catalyst's performance is heavily influenced by the ligand, with phosphites (P(OR)₃) being particularly effective. rsc.orgtue.nlmdpi.com Chiral phosphine-phosphite ligands have been developed for asymmetric hydrocyanation, achieving high enantioselectivities. epa.govunits.it Electron-withdrawing ligands, like phosphites, are known to accelerate the rate-determining reductive elimination step in the catalytic cycle. mdpi.com

The following table shows the effect of different phosphorus ligand types on the outcomes of these reactions.

| Reaction | Metal | Ligand Class | Substrate | Key Outcome | Reference |

| Hydroformylation | Rhodium | Bisphosphine | Styrene | High chemoselectivity, moderate enantioselectivity | rsc.org |

| Hydroformylation | Rhodium | Phospholane-phosphite | Propene | High selectivity to branched aldehyde | mdpi.com |

| Hydrocyanation | Nickel | Chiral Phosphine-phosphite | Vinylarenes | High enantioselectivity (88-99% ee) | epa.govunits.it |

| Hydrocyanation | Nickel | Diphosphite | Styrene | High turnover frequency (>300,000 h⁻¹) | mdpi.com |

This table illustrates the role of different phosphorus ligands in hydroformylation and hydrocyanation, as no data for this compound is available.

Other Organophosphorus-Mediated Transformations

While there are no specific reports of this compound mediating other transformations, the broader family of organophosphorus compounds is versatile in organic synthesis. They can act as organocatalysts or be used in stoichiometric reactions. For instance, phosphine oxides, which share the P=O bond motif with oxidized forms of other phosphorus compounds, have been used in organocatalytic processes. nih.gov Furthermore, nanostructured catalysts incorporating organophosphorus compounds have been developed for the photocatalytic degradation of toxic pollutants. mdpi.comresearchgate.net

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. This often involves immobilizing a catalytically active species onto a solid support.

Integration within Nanostructured Catalytic Systems

There is no available research on the integration of this compound within nanostructured catalytic systems. However, the functionalization of nanomaterials with organophosphorus compounds is an area of active research. For example, nanostructured carbon materials have been decorated with organophosphorus moieties to create novel heterogeneous catalysts. nih.gov The phosphine or phosphine oxide groups can then serve as active sites for organocatalysis or as anchors for metal nanoparticles. nih.gov

Similarly, nanostructured metal oxides like ZnO and TiO₂ are used as photocatalysts for the degradation of organophosphate compounds. mdpi.com Porous materials such as neodymium molybdate (B1676688) nanostructures have also been employed as catalysts for the electrochemical detection of organophosphorus pesticides. nih.gov These examples highlight a general strategy where the properties of a nanostructured material are combined with the reactivity of an organophosphorus component.

Investigation of Catalyst-Support Interactions

No studies investigating the catalyst-support interactions of this compound have been reported. In general, immobilizing homogeneous catalysts, such as metal-phosphine complexes, onto a solid support is a key strategy for creating robust and recyclable heterogeneous catalysts. mdpi.commdpi.com The interaction between the ligand and the support is critical. samaterials.com Strong covalent or ionic bonding can prevent leaching of the ligand and the metal, but may also restrict the mobility of the catalytic complex, potentially altering its activity and selectivity compared to the homogeneous counterpart. acs.org

For example, phosphine ligands have been heterogenized within Metal-Organic Frameworks (MOFs) to create recyclable hydroformylation catalysts that mimic the performance of their homogeneous analogues. acs.orgdoi.org The support material, such as various metal oxides or carbon-based structures, can also play an active role in the catalytic process by influencing the electronic properties of the metal center or by participating in bifunctional reaction mechanisms. mdpi.comrsc.org

Operando Spectroscopic Studies in Catalytic Cycles

Operando spectroscopy is a powerful methodology in catalysis research that involves the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic activity under realistic reaction conditions. This approach aims to establish a direct correlation between the structural or electronic state of the catalyst and its performance (e.g., conversion, selectivity, and stability).

The core principle of operando studies is to move beyond static, ex-situ characterizations and to observe the catalyst "at work." This provides invaluable insights into the nature of active sites, the reaction mechanisms, and the causes of catalyst deactivation. Common spectroscopic techniques employed in operando studies include:

Infrared (IR) Spectroscopy: To identify adsorbed species and surface intermediates.

Raman Spectroscopy: For probing vibrational modes of the catalyst and adsorbates, particularly useful for solid-state catalysts.

X-ray Absorption Spectroscopy (XAS): To determine the electronic state and local coordination environment of metal centers.

X-ray Diffraction (XRD): To monitor changes in the crystalline structure of the catalyst during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural and dynamic information about the catalyst and reacting molecules.

By combining these techniques with kinetic data, researchers can construct a comprehensive picture of the catalytic cycle.

Sustainable Catalytic Processes and Green Chemistry Considerations

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry as it can lead to more efficient and environmentally benign chemical transformations.

Key green chemistry considerations in the context of catalytic processes include:

Atom Economy: Catalytic reactions often have high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the desired product, minimizing waste.

Energy Efficiency: Catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption.

Use of Renewable Feedstocks: Developing catalysts that can convert biomass and other renewable resources into valuable chemicals and fuels is a major goal of green chemistry.

Catalyst Reusability and Stability: Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be easily separated and reused, reducing waste and cost. The development of robust catalysts that maintain their activity over long periods is crucial.

Avoidance of Hazardous Solvents: Catalytic processes that can be run in greener solvents (e.g., water, supercritical CO2) or in solvent-free conditions are highly desirable.

Q & A

Basic: What are the optimal synthetic routes for dimethyltrifluorophosphorane, and how can reaction conditions be methodically optimized?

This compound can be synthesized via reactions involving strong fluoride donors like CsF or Me₄NF, which facilitate the formation of stable tetrafluorophosphate salts. Key parameters include solvent choice (e.g., acetonitrile for NMR characterization), stoichiometric control of fluoride donors, and reaction temperature. For example, the reaction with CsF proceeds efficiently at room temperature, but monitoring via spectroscopic techniques (e.g., IR/Raman) is critical to confirm product purity . Hazard assessments for handling volatile phosphorus-fluorine intermediates, as outlined in "Prudent Practices in the Laboratory," must precede scale-up .

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

- Mass Spectrometry : this compound exhibits a distinct fragmentation pattern. Unlike other trifluorophosphoranes, it shows a 42% relative abundance of ions from fluorine loss, contrasting with <8% for analogs. This anomaly requires careful calibration against reference spectra (e.g., diphenyltrifluorophosphorane in Fig. 2) .

- NMR Spectroscopy : Low-temperature ¹⁹F NMR can reveal dynamic behavior. For this compound, pseudorotation is absent due to methyl groups occupying equatorial positions, confirmed by spectral simplification at reduced temperatures .

- X-ray Crystallography : While direct data is limited for this compound, analogous phosphorus-fluorine compounds (e.g., tetrachloromonospirocyclotriphosphazenes) require single-crystal isolation in inert atmospheres, followed by data refinement using software like SHELX .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Risk assessments must prioritize:

- Volatility and Toxicity : Use fume hoods and sealed systems to mitigate exposure to gaseous byproducts.

- Reactivity with Moisture : Anhydrous conditions (e.g., Schlenk lines) prevent hydrolysis.

- Waste Management : Fluoride-containing residues require neutralization with calcium hydroxide before disposal.

Guidelines from the American Chemical Society’s hazard assessment frameworks are critical for experimental design .

Advanced: How can contradictions in mass spectral data for this compound be resolved?

The unusually high fluorine-loss ion abundance (42%) compared to analogs (<8%) suggests unique electronic or steric effects. Researchers should:

- Compare fragmentation pathways with substituted analogs (e.g., ethyl dimethylaminotrifluorophosphorane).

- Perform computational modeling (e.g., DFT) to analyze bond dissociation energies.

- Validate findings using high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Advanced: Why does this compound lack pseudorotation behavior observed in other phosphorus-fluorine compounds?

Pseudorotation in five-coordinate phosphorus compounds is hindered when bulky substituents (e.g., methyl groups) occupy equatorial positions, as confirmed by low-temperature NMR studies. This steric restriction prevents axial-equatorial ligand exchange, a phenomenon absent in smaller analogs like trifluorophosphoranes with phenyl substituents .

Advanced: What computational approaches are effective for studying this compound’s reactivity in fluorination reactions?

- DFT Calculations : Model transition states for fluoride transfer reactions. Compare activation energies with experimental kinetics.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile polarity) on reaction pathways.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites to predict regioselectivity in fluorination.

These methods, validated for similar compounds like dimethyltetrafluorophosphate, require software suites (Gaussian, ORCA) and basis sets (6-31G**) .

Advanced: How can isotopic labeling resolve ambiguities in mechanistic studies of this compound’s reactions?

- ¹⁸F Labeling : Track fluorine transfer in fluorination reactions via gamma spectroscopy.

- ²H/¹³C Labeling : Probe methyl group involvement in ligand exchange using NMR.

For example, labeling the methyl groups could clarify their role in stabilizing intermediates during CsF-mediated reactions .

Advanced: What strategies address low yields in this compound derivatization?

- Catalytic Additives : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states.

- Solvent Optimization : Replace polar aprotic solvents (THF) with fluorinated solvents (e.g., CF₃C₆H₅) to enhance solubility.

- In Situ Monitoring : Employ real-time FTIR to detect intermediates and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.